molecular formula C9H8 B1235205 4H-indene

4H-indene

Cat. No. B1235205
M. Wt: 116.16 g/mol
InChI Key: PZTNHPMKPSZDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-indene is an indene.

Scientific Research Applications

Molecular Structure and Vibrational Study

Research by Prasad et al. (2010) on the molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivative, 1H-indene-1,3(2H)-dione, showcases the importance of these compounds in understanding chemical reactivity and molecular properties. The study utilized density functional theory calculations to analyze the geometries and harmonic frequencies of the molecules, providing insights into their reactivity and polarity. This research contributes to the fundamental understanding of indene derivatives in chemical reactions (Prasad et al., 2010).

Catalytic Applications

A study on the platinum-catalyzed cycloisomerization of 1,4-enynes by Sato et al. (2011) revealed an innovative pathway involving 1,2-alkenyl rearrangement leading to the formation of 1H-indene derivatives. This research highlights the catalytic capabilities of platinum in synthesizing structurally complex molecules, expanding the toolkit for chemical synthesis (Sato et al., 2011).

Microwave-Assisted Synthesis

Rao et al. (2015) explored the indium triflate-catalyzed microwave-assisted alkenylation of methoxyphenols, demonstrating a route to selectively form indenes or chromenes. This study showcases the efficiency of microwave-assisted synthesis in producing structurally diverse compounds, which has implications for the development of new materials and drugs (Rao et al., 2015).

Combustion and Flame Studies

Zheng et al. (2021) conducted an experimental and kinetic modeling study on the autoignition characteristics of indene, an intermediate in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot precursors. Understanding the ignition properties of indene aids in modeling combustion processes and developing cleaner combustion technologies (Zheng et al., 2021).

Electrocatalysis

Cheng et al. (2014) investigated the use of indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in polymer solar cells. The study illustrates the potential of indene derivatives in enhancing the efficiency of solar energy conversion, contributing to the development of advanced solar cell technologies (Cheng et al., 2014).

Environmental Toxicology

Huo et al. (2023) examined the cytotoxicity and oxidative stress effects of indene on earthworm coelomocytes, highlighting the environmental impact of aromatic hydrocarbons. This research provides valuable insights into the toxicological effects of industrial chemicals on soil organisms, aiding in environmental risk assessment (Huo et al., 2023).

properties

Molecular Formula

C9H8

Molecular Weight

116.16 g/mol

IUPAC Name

4H-indene

InChI

InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-4,6-7H,5H2

InChI Key

PZTNHPMKPSZDSI-UHFFFAOYSA-N

SMILES

C1C=CC=C2C1=CC=C2

Canonical SMILES

C1C=CC=C2C1=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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